molecular formula C10H10N2O B1595121 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- CAS No. 41927-50-8

3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-

Cat. No. B1595121
CAS RN: 41927-50-8
M. Wt: 174.2 g/mol
InChI Key: NIXIJMXBXHWPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04091106

Procedure details

Ethyl benzoylacetate (1,538 g, 8 moles) dissolved in isopropanol (6 l) is placed in a 12 l flask under an atmosphere of nitrogen. Methylhydrazine (410 g, 8.7 moles, 98%) in isopropanol (800 ml) is added with stirring in a dropwise manner to the ethyl benzoylacetate solution prewarmed to about 80° C. During the addition the external heating is removed. Seeding of the reaction mixture with the product at the point of one-third addition of methylhydrazine causes a copious precipitate of product. This procedure eliminates a large exotherm from occurring at a later stage. After the addition is complete, the reaction mixture is held at about 80° C. for 2 hours. Cooling the slurry to 20° C. and filtering off the solid, a yield of 1,131 g (81% of product after drying with a melting point equal to 211° C. is obtained.
Quantity
8 mol
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
Name
Methylhydrazine
Quantity
410 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][C:10]([O:12]CC)=O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][NH:16][NH2:17]>C(O)(C)C>[CH3:15][N:16]1[C:10](=[O:12])[CH2:9][C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[N:17]1

Inputs

Step One
Name
Quantity
8 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(=O)OCC
Name
Quantity
6 L
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Methylhydrazine
Quantity
410 g
Type
reactant
Smiles
CNN
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is placed in a 12 l flask under an atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
prewarmed to about 80° C
ADDITION
Type
ADDITION
Details
During the addition the
TEMPERATURE
Type
TEMPERATURE
Details
external heating
CUSTOM
Type
CUSTOM
Details
is removed
ADDITION
Type
ADDITION
Details
Seeding of the reaction mixture with the product at the point of one-third addition of methylhydrazine
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
filtering off the solid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a yield of 1,131 g (81% of product after drying with a melting point equal to 211° C.
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN1N=C(CC1=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.